4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
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Overview
Description
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is followed by deprotection and selective intramolecular cyclization to form the piperazine ring . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It undergoes substitution reactions with different aryl/heteroaryl amines to form various derivatives.
Common reagents used in these reactions include sulfonium salts, m-CPBA, and hydrogen gas. Major products formed from these reactions include sulfoxides and substituted piperazine derivatives .
Scientific Research Applications
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand for various receptors, aiding in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an alpha1-adrenergic receptor antagonist.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by interacting with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . The compound binds to these receptors, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets the same receptors.
What sets 4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline apart is its unique structure, which provides a different binding affinity and pharmacokinetic profile compared to these similar compounds .
Properties
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-17-5-6-18(2)21(15-17)24-13-11-23(12-14-24)16-19-7-9-20(10-8-19)22(3)4/h5-10,15H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLQKLHWFDGIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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